molecular formula C7H10BrN B7906604 (2-Methylphenyl)azanium;bromide

(2-Methylphenyl)azanium;bromide

Cat. No.: B7906604
M. Wt: 188.06 g/mol
InChI Key: KEDQBBJXYYBJPP-UHFFFAOYSA-N
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Description

Azanium bromides, or quaternary ammonium bromides, are ionic compounds consisting of a positively charged nitrogen center bonded to four organic groups and a bromide counterion. These compounds are widely used in pharmaceuticals, surfactants, and phase-transfer catalysis due to their solubility in polar solvents and antimicrobial properties . Despite this, the evidence includes structurally analogous azanium bromides with varying substituents, enabling a comparative analysis of their properties and applications.

Properties

IUPAC Name

(2-methylphenyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.BrH/c1-6-4-2-3-5-7(6)8;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDQBBJXYYBJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis of Azanium Bromides

Structural and Functional Variations

The substituents on the nitrogen atom significantly influence physical properties (e.g., melting points, solubility) and applications. Below is a comparison of key azanium bromides from the evidence:

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications Reference
Dodecyl-dimethyl-(2-phenoxyethyl)azanium bromide Dodecyl, dimethyl, 2-phenoxyethyl C22H40BrNO 414.5 Not reported Antiseptic (Bradosol ingredient)
Dimethyldioctylammonium bromide Two octyl, two methyl groups C18H40BrN 350.42 60–68 Surfactant, phase-transfer catalyst
Hexadecyl(trimethyl)azanium bromide (Cetrimonium bromide) Hexadecyl, three methyl groups C19H42BrN 364.46 Not reported Cosmetic preservative, hair conditioner
(3-Bromopropyl)trimethylammonium bromide 3-Bromopropyl, three methyl groups C6H15Br2N 261 Not reported Ion-exchange membrane synthesis
Tetrakis(prop-2-ynyl)azanium;bromide Four propargyl groups C12H20BrN 261.2 (approx.) Not reported Intermediate in organic synthesis

Key Research Findings

Reactivity and Functionalization
  • Crystal Structure Insights : The hydrochloride analog of N-methylacetamide (structurally related to azanium salts) exhibits hydrogen-bonded networks, which may influence dielectric properties in similar compounds .
Industrial and Material Science Uses
  • Ion-Exchange Membranes : (3-Bromopropyl)trimethylammonium bromide serves as a precursor for modifying polymer matrices, improving ion conductivity in membranes .
  • High-Throughput Phasing : SHELX software (referenced in crystallographic studies) is critical for resolving azanium salt structures, aiding in property optimization .

Limitations and Gaps in Data

  • Absence of Direct Data on "(2-Methylphenyl)azanium;bromide": None of the provided sources explicitly describe this compound. Its hypothetical structure—a nitrogen center bonded to a 2-methylphenyl group and three other substituents—would require experimental validation.
  • Comparative Challenges: Variations in alkyl/aryl chain lengths and functional groups (e.g., phenoxy vs. propargyl) complicate direct extrapolation of properties.

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